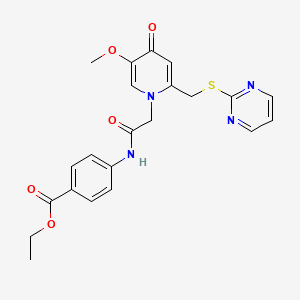
ethyl 4-(2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridine ring substituted with a methoxy group and a pyrimidinylthio-methyl group, linked to an acetamido-benzoate ester. Its unique structure suggests it may interact with biological targets in specific ways, making it a candidate for drug development and other scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
This compound's relevance spans across the synthesis of complex molecules, including its involvement in the creation of new heterocyclic compounds with potential biological activities. Studies have demonstrated methodologies for constructing pyridine and pyrimidine derivatives, which are essential scaffolds in medicinal chemistry due to their biological significance. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showcases the versatility of related compounds in generating new molecules with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Biological Activities
The compound and its derivatives have been evaluated for various biological activities, including their role as anti-juvenile hormone agents in agricultural applications. For instance, ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate has been studied for its potential to induce precocious metamorphosis in insect larvae, indicating its utility in pest control strategies (Ishiguro et al., 2003).
Nonlinear Optical (NLO) Properties
Recent in silico screenings have explored the NLO properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives, revealing significant potential for applications in optoelectronic devices. These studies, utilizing density functional theory (DFT) and time-dependent DFT methods, found that the compound and its derivatives exhibit large static first and second hyperpolarizabilities, suggesting they are promising candidates for NLO materials. The investigation highlights the importance of effective charge transfer within the molecules for enhanced NLO activities, with modifications to the methoxy group showing potential for improving these properties (Kiven et al., 2023).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate typically involves multi-step organic synthesis. A general synthetic route might include:
Formation of the Pyridine Intermediate:
Thiomethylation: The pyridine intermediate can be reacted with a pyrimidine thiol derivative under basic conditions to introduce the pyrimidin-2-ylthio-methyl group.
Acylation: The resulting compound is then acylated with an acetamido-benzoate ester, typically using acyl chlorides or anhydrides in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production would scale up these reactions, optimizing conditions for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, and chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming aldehydes or carboxylic acids.
Reduction: Reduction of the pyridine ring or the carbonyl groups can be achieved using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinylthio-methyl group, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), LiAlH4.
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: Its structure suggests potential as a pharmacophore in the design of new therapeutic agents, particularly those targeting enzymes or receptors in the central nervous system.
Biological Probes: Used in studies to understand biological pathways and mechanisms.
Industry:
Materials Science:
Wirkmechanismus
The mechanism by which ethyl 4-(2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate exerts its effects would depend on its interaction with biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Pathways Involved: Could involve pathways related to neurotransmission, inflammation, or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(2-(5-methoxy-4-oxo-2-methylpyridin-1(4H)-yl)acetamido)benzoate: Lacks the pyrimidinylthio-methyl group, potentially altering its biological activity.
Ethyl 4-(2-(5-hydroxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate: Substitution of the methoxy group with a hydroxy group, which may affect its reactivity and interaction with biological targets.
Uniqueness: Ethyl 4-(2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S/c1-3-31-21(29)15-5-7-16(8-6-15)25-20(28)13-26-12-19(30-2)18(27)11-17(26)14-32-22-23-9-4-10-24-22/h4-12H,3,13-14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFSMALNMJDSNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-4-phenylbutan-1-one](/img/structure/B2842807.png)
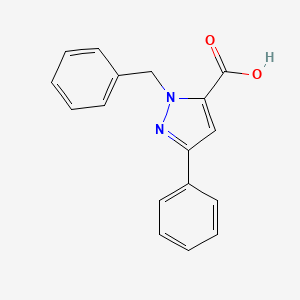
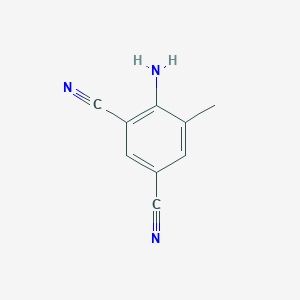

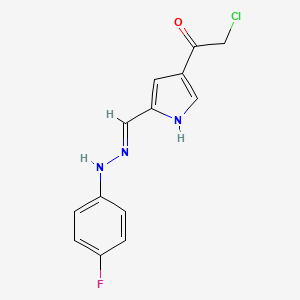
![3-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-(2-pyridinylsulfanyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2842816.png)
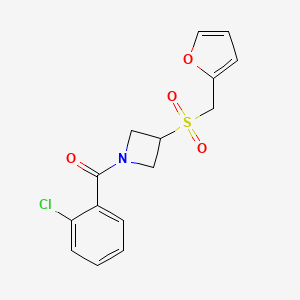
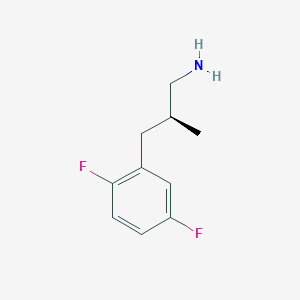
![Methyl 3-[(3-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2842824.png)
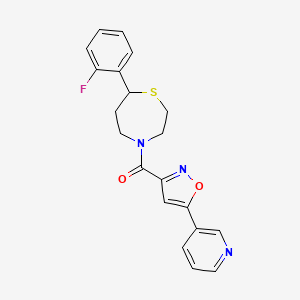
![1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea](/img/structure/B2842827.png)
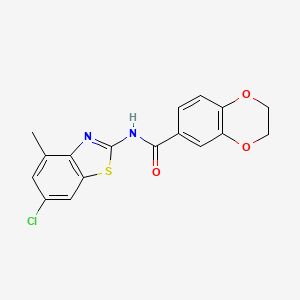
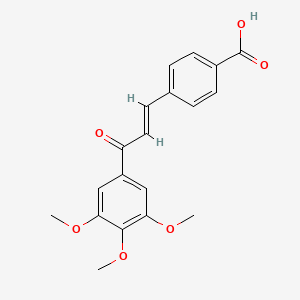
![4-[(6-Chloropyridazin-3-yl)oxy]aniline](/img/structure/B2842830.png)
